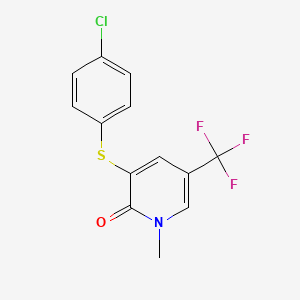3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one
CAS No.: 1924322-42-8
Cat. No.: VC2760371
Molecular Formula: C13H9ClF3NOS
Molecular Weight: 319.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1924322-42-8 |
|---|---|
| Molecular Formula | C13H9ClF3NOS |
| Molecular Weight | 319.73 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one |
| Standard InChI | InChI=1S/C13H9ClF3NOS/c1-18-7-8(13(15,16)17)6-11(12(18)19)20-10-4-2-9(14)3-5-10/h2-7H,1H3 |
| Standard InChI Key | BLSRSTWKJXIIHI-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=C(C1=O)SC2=CC=C(C=C2)Cl)C(F)(F)F |
| Canonical SMILES | CN1C=C(C=C(C1=O)SC2=CC=C(C=C2)Cl)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Features
3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one contains several distinctive structural elements that define its chemical behavior:
-
A pyridin-2-one core: This heterocyclic structure serves as the central scaffold
-
A trifluoromethyl group at position 5: This functional group contributes to the compound's lipophilicity and metabolic stability
-
A sulfanyl (thioether) linkage at position 3: This creates a bridge between the heterocyclic core and the aromatic ring
-
A 4-chlorophenyl group: The para-chloro substituent on the benzene ring contributes to the compound's electronic properties
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Weight | ~361.8 g/mol | Calculated from chemical formula |
| Physical State | Solid at room temperature | Based on similar heterocyclic compounds |
| Solubility | Poorly soluble in water; Soluble in organic solvents | Based on lipophilic character |
| LogP | ~4.0-5.0 | Estimated from trifluoromethyl and chlorophenyl groups |
| Melting Point | ~120-160°C | Estimated from similar compounds |
Chemical Reactivity
The chemical reactivity of 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one is influenced by its constituent functional groups:
-
The pyridin-2-one core may exhibit electrophilic character at the C-4 and C-6 positions
-
The sulfanyl linkage represents a potential site for oxidation to sulfoxide or sulfone derivatives
-
The trifluoromethyl group provides electronic withdrawal effects and metabolic stability
-
The chlorophenyl group can participate in coupling reactions under appropriate conditions
Synthesis Methods
Synthetic Challenges
The synthesis of this compound likely presents several challenges:
-
Regioselective introduction of the sulfanyl linkage at the 3-position
-
Potential side reactions involving the reactive pyridinone carbonyl
-
Handling of potentially hazardous fluorinating reagents if the trifluoromethyl group is introduced late in the synthesis
-
Purification challenges due to the lipophilic nature of the compound
Biological Activity and Applications
Analytical Methods for Characterization
Spectroscopic Identification
For compounds like 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one, several analytical techniques would be valuable for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons, the N-methyl group, and the pyridinone ring protons
-
¹³C NMR would provide information about the carbonyl carbon, the trifluoromethyl group (with characteristic splitting patterns), and the aromatic carbons
-
¹⁹F NMR would be particularly valuable for confirming the presence and environment of the trifluoromethyl group
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry would confirm the molecular formula
-
Fragmentation patterns would likely include loss of the chlorine atom and cleavage at the sulfanyl linkage
-
-
Infrared Spectroscopy:
-
Characteristic absorption bands for the pyridinone carbonyl, C-F stretching, and C-S stretching would be informative
-
Chromatographic Analysis
Purification and analysis of this compound would likely involve:
-
High-Performance Liquid Chromatography (HPLC) with reversed-phase columns due to the compound's lipophilicity
-
Thin-Layer Chromatography (TLC) systems using appropriate non-polar mobile phases
-
Gas Chromatography-Mass Spectrometry (GC-MS) if the compound possesses sufficient volatility
Structure-Based Design and Computational Studies
Molecular Modeling Considerations
The structural features of 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one offer several interesting aspects for computational studies:
-
The trifluoromethyl group creates a region of high electronegativity and potentially influences the electronic distribution across the pyridinone ring
-
The sulfanyl linkage introduces conformational flexibility between the heterocyclic core and the chlorophenyl ring
-
The pyridinone carbonyl provides a potential hydrogen bond acceptor site
Predicted Properties and Interactions
Computational approaches could predict:
-
Preferred conformations of the molecule, particularly the orientation of the chlorophenyl ring relative to the pyridinone core
-
Electrostatic potential maps highlighting regions of positive and negative charge density
-
Potential binding modes with biological targets based on the compound's electronic and steric properties
Future Research Directions
Methodological Approaches
Advancing knowledge of this compound would benefit from:
-
Efficient synthetic routes with improved regioselectivity and yield
-
Comprehensive physicochemical characterization
-
Biological screening against diverse targets to identify potential applications
-
Computational studies to predict properties and interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume